3-(p-Tolyl)cyclopent-2-enone

Übersicht

Beschreibung

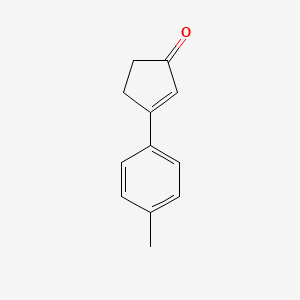

3-(p-Tolyl)cyclopent-2-enone is an organic compound with the molecular formula C12H12O It features a cyclopentenone ring substituted with a p-tolyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(p-Tolyl)cyclopent-2-enone involves the reaction of alkynyl malonate esters with arylboronic acids. This reaction is catalyzed by a chiral phosphinooxazoline/nickel complex, which facilitates the enantioselective desymmetrization of the malonate esters . Another method involves the Aza-Piancatelli rearrangement, where furan-2-yl(phenyl)methanol reacts with 2,4,6-trimethylaniline in the presence of dysprosium(III) trifluoromethanesulfonate as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and catalysis can be applied to scale up the laboratory methods mentioned above. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(p-Tolyl)cyclopent-2-enone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group or the enone moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-(p-Tolyl)cyclopent-2-enone is an organic compound with a cyclopentene ring, a p-tolyl group, and a ketone functional group. It has a molecular formula of and a conjugated system, contributing to its chemical reactivity and biological properties. It has a melting point of approximately 100-101 °C and exhibits distinct spectral characteristics in NMR and IR analyses.

Pharmaceutical Applications

- Antimicrobial Properties: this compound has demonstrated effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory and Anticancer Activities: Derivatives of this compound have been explored for their anti-inflammatory and anticancer activities, suggesting its potential in pharmaceutical applications.

- Enzyme and Receptor Binding: this compound can bind effectively to certain enzymes and receptors, influencing their activity, which is critical for understanding its mechanism of action in biological systems. Further research into these interactions could provide insights into optimizing its pharmacological properties.

Chemical Synthesis

- Precursor for Isolaurine Synthesis: 2-Hydroxy-3-p-tolyl-2-cyclopentenone can be prepared by photolysis and used as a potential starting material for the synthesis of isolaurene .

- Synthesis of Coumarin Derivatives: 3-(p-Tolylamino)cyclopent-2-enone is used in the synthesis of 3-functionalized 4-hydroxycoumarin derivatives .

Material Science

- Unique p-tolyl substitution: The specific p-tolyl substitution influences its reactivity and biological activity compared to similar compounds, making it a valuable compound for application development in medicinal chemistry and materials science.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(m-Tolyl)cyclopent-2-enone | Cyclopentene derivative | Different substitution pattern on the aromatic ring |

| 3-(4-Methoxyphenyl)cyclopent-2-enone | Cyclopentene derivative | Contains a methoxy group enhancing solubility |

| 3-(Phenyl)cyclopent-2-enone | Cyclopentene derivative | Lacks methyl substitution, affecting reactivity |

| 3-(naphthalen-1-yl)cyclopent-2-enone | Cyclopentene derivative | Larger aromatic system impacting electronic properties |

Wirkmechanismus

The mechanism of action of 3-(p-Tolyl)cyclopent-2-enone and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopent-2-enone: The parent compound, which lacks the p-tolyl group.

3-Ethyl-4-hydroxycyclopent-2-enone: A derivative with an ethyl group and a hydroxyl group.

3-Ethyl-4,5-dihydroxycyclopent-2-enone: A derivative with two hydroxyl groups.

3-(1-Hydroxyethyl)cyclopent-2-enone: A derivative with a hydroxyethyl group.

Uniqueness

3-(p-Tolyl)cyclopent-2-enone is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

3-(p-Tolyl)cyclopent-2-enone, with the chemical formula CHO and a molecular weight of 172.227 g/mol, is a compound that has garnered interest due to its diverse biological activities. Its structure, featuring a cyclopentene ring substituted with a p-tolyl group, suggests potential interactions with various biological targets.

- IUPAC Name : 3-(4-methylphenyl)cyclopent-2-en-1-one

- CAS Number : 65564-87-6

-

Molecular Structure :

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance, studies have reported its activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications.

Antioxidant Activity

The compound has shown promising antioxidant properties , which are crucial in combating oxidative stress-related diseases. In vitro assays have demonstrated its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound exhibits anti-inflammatory effects . Experimental models have shown that it can reduce inflammation markers, which may be beneficial in treating inflammatory diseases .

Antitumor Activity

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of cell signaling pathways related to cell survival and proliferation .

Table: Summary of Biological Activities

| Biological Activity | Test Organisms/Models | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of growth |

| Antioxidant | DPPH assay | Free radical scavenging |

| Anti-inflammatory | Carrageenan-induced paw edema model | Reduction in inflammation markers |

| Antitumor | MCF-7 (breast cancer), HT-29 (colon cancer) | Induction of apoptosis |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.

- Cell Signaling Modulation : It appears to affect pathways related to cell survival, particularly in cancer cells, leading to apoptosis.

- Radical Scavenging : Its structure allows it to effectively neutralize free radicals, contributing to its antioxidant properties.

Current State of Research

The exploration of this compound is ongoing, with researchers investigating its potential applications in drug development. Its multifaceted biological activities make it a candidate for further studies aimed at understanding its pharmacological properties and therapeutic potential.

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)cyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJWMYNWJWHZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.